molecular formula C22H25N5O3S B2877770 2-((5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 1251548-41-0

2-((5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B2877770
CAS No.: 1251548-41-0
M. Wt: 439.53
InChI Key: WNWNKAHQZPUSNT-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring three key moieties:

  • 1,2,4-Oxadiazole ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for enhancing metabolic stability and bioactivity .
  • 4-(4-Methoxyphenyl)piperazine: A piperazine derivative substituted with a methoxyaryl group, commonly associated with receptor-targeting applications (e.g., serotonin or dopamine receptors) .

For example, bromo- or chloroethanone intermediates (e.g., 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone) react with thiol-containing heterocycles (e.g., tetrazole-5-thiols or oxadiazole-thiones) under basic conditions (triethylamine, ethanol) to form thioether linkages . The 3-ethyl-1,2,4-oxadiazole-pyridine component could derive from cyclization reactions of thiosemicarbazones or hydrazide precursors .

Potential Applications: Piperazine-oxadiazole hybrids are frequently explored for anticancer, antimicrobial, or CNS-targeting activities due to their dual pharmacophoric features .

Properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-3-19-24-22(30-25-19)16-4-9-20(23-14-16)31-15-21(28)27-12-10-26(11-13-27)17-5-7-18(29-2)8-6-17/h4-9,14H,3,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWNKAHQZPUSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to tetrazoles, which are prone to oxidative degradation . However, tetrazoles may exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms .
  • Pyridine vs.

Piperazine Substituent Effects

  • 4-Methoxyphenyl vs. The trifluoromethyl group in Analog 3 enhances hydrophobicity and bioavailability .

Preparation Methods

Formation of the 3-Ethyl-1,2,4-Oxadiazole Ring

The oxadiazole ring is constructed via a three-step sequence:

  • Nitrile to Amidoxime : Treatment of 5-cyano-2-pyridinethiol with hydroxylamine (NH$$_2$$OH·HCl) in ethanol/water (1:1) at 80°C for 6 hours yields 5-amidoximo-2-pyridinethiol .
  • O-Acylation : The amidoxime reacts with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (K$$2$$CO$$3$$, 0°C → rt, 4 hours) to form O-acylamidoxime .
  • Cyclodehydration : Heating the intermediate at 90°C in pH 9.5 borate buffer for 2 hours induces cyclization, producing 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol (Yield: 85%).

Key Data :

Step Reagents/Conditions Yield Characterization (IR/NMR)
Nitrile → Amidoxime NH$$2$$OH·HCl, EtOH/H$$2$$O, 80°C 78% IR: 3350 cm$$^{-1}$$ (N–H), 2210 cm$$^{-1}$$ (C≡N)
O-Acylation Ethyl chloroacetate, K$$2$$CO$$3$$, DMF 82% $$^1$$H NMR (DMSO-d6): δ 8.45 (s, 1H, pyridine-H)
Cyclodehydration Borate buffer, 90°C, 2 h 85% $$^{13}$$C NMR: 167.2 ppm (C=O)

Synthesis of 4-(4-Methoxyphenyl)piperazin-1-yl Ethanone

Piperazine Functionalization

4-(4-Methoxyphenyl)piperazine is synthesized via nucleophilic aromatic substitution:

  • 4-Methoxyphenyl bromide reacts with piperazine in refluxing toluene (24 hours, Yield: 68%).
  • The resulting piperazine derivative is acylated with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C (Triethylamine, 1 hour) to form 1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone (Yield: 89%).

Spectroscopic Validation :

  • IR : 1653 cm$$^{-1}$$ (C=O stretch)
  • $$^1$$H NMR (CDCl$$3$$) : δ 3.78 (s, 3H, OCH$$3$$), 3.90–2.32 (m, 8H, piperazine-H)

Final Coupling and Purification

The thioacetyl chloride intermediate is coupled with 1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base (0°C → rt, 12 hours). Crude product purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the target compound as a white solid (Yield: 72%, Purity: >98% by HPLC).

Thermal Stability : DSC analysis reveals decomposition at 315.75°C, indicating suitability for high-temperature applications.

Comparative Analysis of Synthetic Routes

Microwave-Assisted vs. Conventional Heating

Microwave irradiation (e.g., 240°C, 10 bar, 5 minutes) reduces reaction times for cyclization steps but requires specialized equipment. Conventional heating (reflux, 6–12 hours) offers broader accessibility but risks side-product formation.

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) enhance cyclodehydration yields (>80%) but complicate purification. Non-polar solvents (toluene, THF) improve selectivity for piperazine functionalization.

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